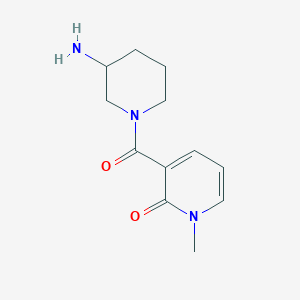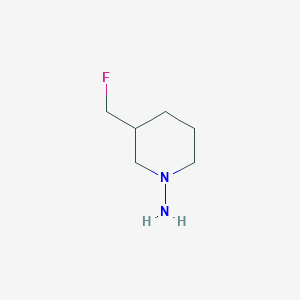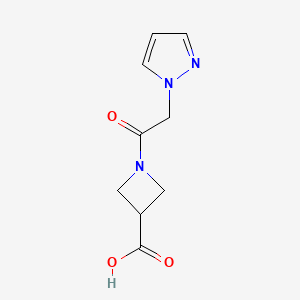![molecular formula C9H12N2O2 B1489133 1-[1-(Tetrahydrofuran-3-yl)-4-pyrazolyl]ethanone CAS No. 1341748-99-9](/img/structure/B1489133.png)
1-[1-(Tetrahydrofuran-3-yl)-4-pyrazolyl]ethanone
Descripción general
Descripción
1-(1-(Tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)ethan-1-one is a chemical compound that features a tetrahydrofuran ring fused to a pyrazole ring, with an ethanone group attached
Aplicaciones Científicas De Investigación
1-(1-(Tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)ethan-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, aiding in the development of new materials and compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific enzymes or receptors.
Industry: It is used in the development of specialty chemicals and advanced materials, contributing to innovations in various industrial processes.
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
It is known that pyrazoline derivatives, which include this compound, are pharmacologically active scaffolds . They are present in several marketed molecules with a wide range of uses, establishing their importance in pharmaceutical and agricultural sectors .
Mode of Action
Pyrazoline derivatives have been reported to interact with various targets depending on their structure . The interaction with these targets leads to changes in cellular processes, contributing to their pharmacological effects .
Biochemical Pathways
Pyrazoline derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum utility . The affected pathways and their downstream effects would depend on the specific targets of the compound.
Result of Action
Given that pyrazoline derivatives are pharmacologically active, it can be inferred that this compound would have significant molecular and cellular effects .
Métodos De Preparación
The synthesis of 1-[1-(Tetrahydrofuran-3-yl)-4-pyrazolyl]ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Tetrahydrofuran Ring: Starting with a suitable precursor, the tetrahydrofuran ring is synthesized through cyclization reactions.
Pyrazole Ring Formation: The pyrazole ring is then constructed by reacting hydrazine derivatives with diketones or other suitable precursors.
Coupling Reaction: The tetrahydrofuran and pyrazole rings are coupled together using appropriate reagents and conditions to form the desired compound.
Final Functionalization: The ethanone group is introduced through acylation reactions, completing the synthesis of this compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing catalysts and controlled reaction conditions to ensure scalability and cost-effectiveness.
Análisis De Reacciones Químicas
1-(1-(Tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ethanone group to an alcohol.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form larger, more complex molecules.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures to facilitate the desired transformations.
Comparación Con Compuestos Similares
1-(1-(Tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)ethan-1-one can be compared with similar compounds such as:
1-(Tetrahydrofuran-3-yl)ethan-1-amine: This compound features an amine group instead of the pyrazole ring, leading to different chemical and biological properties.
1-(Tetrahydrofuran-2-yl)-1H-pyrazol-5-amine: The position of the tetrahydrofuran ring and the presence of an amine group result in distinct reactivity and applications.
1-(Tetrahydrofuran-3-yl)-1H-pyrazol-5-amine: Similar to the previous compound but with variations in the substitution pattern, affecting its chemical behavior.
Propiedades
IUPAC Name |
1-[1-(oxolan-3-yl)pyrazol-4-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-7(12)8-4-10-11(5-8)9-2-3-13-6-9/h4-5,9H,2-3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDIPSBAJJDPWQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(N=C1)C2CCOC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(2,4-Difluorophenyl)methyl]azetidin-3-amine](/img/structure/B1489051.png)
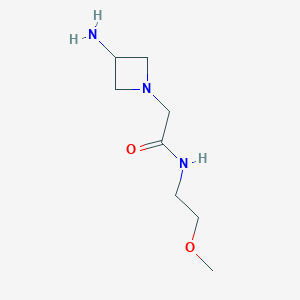
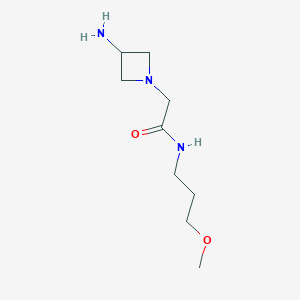
![1-({[4-(Propan-2-yl)phenyl]sulfanyl}methyl)cyclopentan-1-ol](/img/structure/B1489056.png)
![3-[(4-Ethylphenyl)amino]-1,1,1-trifluoropropan-2-ol](/img/structure/B1489058.png)
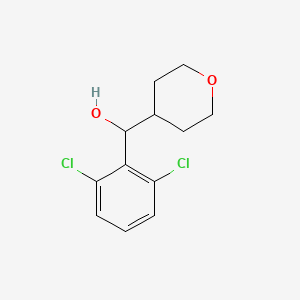
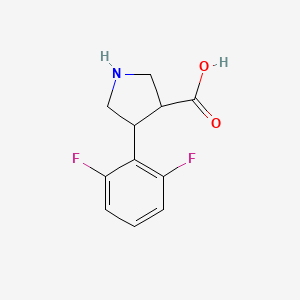
![1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]cyclopentan-1-ol](/img/structure/B1489062.png)


